molecular formula C22H27N3O7S B2746610 N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate CAS No. 1351597-86-8

N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Cat. No. B2746610
CAS RN: 1351597-86-8
M. Wt: 477.53
InChI Key: JUXQRYIBJINKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties. For example, compounds derived from visnaginone and khellinone have been explored for their COX-1/COX-2 inhibition capabilities, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • PET Tracers for Neuropsychiatric Disorders : Analog compounds have been developed as PET tracers for studying serotonin 5-HT(1A) receptors, which are crucial in neuropsychiatric disorders. Such tracers offer high selectivity and affinity, showing promise for in vivo quantification of 5-HT(1A) receptors (García et al., 2014).

  • Antimicrobial and Antilipase Activities : Microwave-assisted synthesis of compounds containing various acid moieties has led to the discovery of molecules with antimicrobial, antilipase, and antiurease activities. These findings highlight the potential therapeutic applications of such compounds in treating microbial infections and related conditions (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Potential Therapeutic Applications

  • Selective Killing of Bacterial Persisters : Some compounds have been identified to selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This approach could lead to new strategies in combating bacterial resistance (Kim et al., 2011).

  • In Vitro Tocolytic Activity : Research into the synthesis and application of related compounds has demonstrated significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle, suggesting potential tocolytic activity for the management of preterm labor (Lucky & Omonkhelin, 2009).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.C2H2O4/c1-26-17-6-4-16(5-7-17)8-9-21-20(25)23-12-10-22(11-13-23)15-18(24)19-3-2-14-27-19;3-1(4)2(5)6/h2-7,14H,8-13,15H2,1H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQRYIBJINKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

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